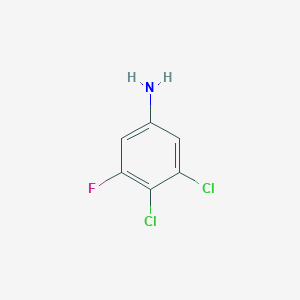

3,4-Dichloro-5-fluoroaniline

描述

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Applied Chemistry

Aniline and its derivatives are foundational building blocks in the world of organic chemistry. openaccessjournals.com These compounds, characterized by an amino group attached to a benzene (B151609) ring, are pivotal intermediates in the synthesis of a wide array of commercial products. ontosight.ai Their versatility makes them essential in the production of dyes and pigments, including azo dyes widely used in the textile industry. openaccessjournals.comontosight.ai In the pharmaceutical sector, aniline derivatives are crucial for creating various medications, such as analgesics and anti-inflammatory drugs. openaccessjournals.comontosight.ai Furthermore, they are integral to the polymer industry, particularly in the manufacturing of polyurethanes and polyamides, and serve as precursors for agrochemicals and other specialized organic products. yufenggp.com The broad utility of these compounds stems from their unique chemical reactivity, which allows for extensive functionalization. ontosight.aiyufenggp.com

Distinctive Characteristics of Halogen Substituents (Chlorine and Fluorine) on Aniline Reactivity and Electronic Properties

The introduction of halogen atoms, such as chlorine and fluorine, onto the aniline ring significantly modifies its chemical behavior. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions, meaning they make the aromatic ring less reactive than benzene itself. openstax.orgmasterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring. openstax.org

Overview of Research Trajectories for Dichloro- and Fluoroaniline (B8554772) Compounds

Research involving dichlorinated and fluorinated aniline compounds is largely driven by their application as intermediates in the synthesis of high-value products. These halogenated anilines are common in the development of pharmaceuticals and pesticides. nih.govmdpi.com For instance, 3-chloro-5-fluoroaniline (B1302006) is a building block for active pharmaceutical ingredients (APIs) used in treatments for inflammation and influenza. ossila.com Similarly, 3,4-dichloroaniline (B118046) is a key intermediate in the production of azo dyes and widely used herbicides like diuron (B1670789) and propanil. mdpi.comresearchgate.net

Current research often focuses on developing efficient and regioselective methods for synthesizing these halogenated anilines to meet industrial demand. nih.govacs.org There is also significant interest in their environmental fate and ecotoxicology, as chloroanilines can be persistent environmental pollutants. mdpi.comresearchgate.net The market for compounds like 3,4-dichloro-2-fluoroaniline (B1304072) is growing, fueled by demand from the pharmaceutical and scientific research sectors, highlighting the continued importance of this class of chemicals. datainsightsmarket.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dichloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTOVSOYXUGZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dichloro 5 Fluoroaniline

Precursor Selection and Optimization in Halogenated Aniline (B41778) Synthesis

Regioselective halogenation is a fundamental challenge in the synthesis of substituted aromatics. The directing effects of the functional groups already present on the ring predominantly determine the position of incoming electrophiles. For aniline and its derivatives, the amino group is a powerful ortho-, para-director. However, direct halogenation of anilines can lead to mixtures of isomers and over-halogenation due to the high reactivity of the ring. beilstein-journals.org

To achieve a specific substitution pattern like that in 3,4-dichloro-5-fluoroaniline, synthetic chemists employ several strategies:

Use of Directing Groups: Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mix of para and ortho substitution. nih.gov More advanced methods use specifically designed directing groups to guide the halogen to a particular position, including the less-favored meta position. nih.gov

Blocking/Protecting Groups: The amino group of aniline can be temporarily converted into a less activating group (e.g., an acetanilide) to moderate its reactivity and influence the regiochemical outcome of halogenation.

Controlled Halogenation Stoichiometry: In some systems, the degree of halogenation can be controlled by carefully managing the stoichiometry of the halogenating agent, such as N-halosuccinimides (NXS). beilstein-journals.org

Starting with Pre-functionalized Rings: A common and effective strategy is to begin with a nitrobenzene (B124822) precursor that already has the desired halogen substitution pattern or one that facilitates the introduction of the remaining halogens in the correct positions. The nitro group is a strong deactivating group and a meta-director, which offers different regiochemical control compared to an amino group.

The two primary routes to halogenated anilines involve either direct halogenation of a substituted aniline or the halogenation of a substituted nitrobenzene followed by reduction. Each approach has distinct advantages and disadvantages.

A highly effective pathway to synthesize compounds with substitution patterns similar to this compound often starts with a nitrobenzene derivative. For instance, a common precursor for related compounds is 3,5-dichloro-4-fluoronitrobenzene (B1581561). google.com This precursor already contains the required halogens in a specific arrangement, simplifying the subsequent steps. The synthesis is then completed by the reduction of the nitro group to an amine. google.com

Below is a comparative analysis of these two general approaches.

Table 1: Comparative Analysis of Starting Materials for Halogenated Aniline Synthesis

| Feature | Aniline Derivatives as Starting Material | Nitrobenzene Derivatives as Starting Material |

|---|---|---|

| Regiocontrol | Challenging due to the strong ortho-, para-directing amino group; often yields isomeric mixtures. beilstein-journals.org | More predictable; the meta-directing nitro group allows for different substitution patterns. |

| Reactivity | Highly activated ring, prone to over-halogenation and oxidation. | Deactivated ring, requiring harsher conditions for electrophilic substitution but less prone to over-reaction. |

| Key Transformation | Multi-step halogenation, often requiring protection/deprotection of the amine. | Final step is typically a well-established nitro group reduction. googleapis.com |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of this compound and its analogues benefits significantly from various catalytic methodologies.

While some halogenations can be performed using stoichiometric reagents, catalytic systems offer superior control over regioselectivity.

Lewis Base Catalysis: Researchers have developed Lewis basic selenoether catalysts for highly efficient and ortho-selective electrophilic chlorination of anilines, achieving ortho/para ratios greater than 20:1, a significant improvement over the innate selectivity which favors the para product. nsf.gov

Transition Metal Catalysis: Palladium-catalyzed reactions have emerged as a powerful tool for C-H activation and functionalization. Unprecedented Pd-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been developed, overcoming the intrinsic ortho/para selectivity of classical electrophilic substitution. nih.gov These methods often employ a directing group to guide the palladium catalyst to the desired C-H bond.

Mechanochemical Approaches: An alternative, environmentally sustainable approach involves the catalyst-free halogenation of anilines using N-halosuccinimides via liquid-assisted grinding with PEG-400. This method provides good to excellent yields and high para-selectivity by controlling the stoichiometry of the halogenating agent. beilstein-journals.org

Table 2: Selected Catalyst Systems for Aromatic Halogenation

| Catalytic Approach | Catalyst/Reagent Example | Target Selectivity | Key Features |

|---|---|---|---|

| Lewis Base Catalysis | Selenoether Catalyst with NCS¹ | Ortho | High ortho-selectivity for unprotected anilines; overrides innate para-preference. nsf.gov |

| Transition Metal Catalysis | Pd(OAc)₂ with a directing group | Meta | Enables functionalization at the electronically disfavored meta position. nih.gov |

| Mechanochemistry | PEG-400 (Grinding Auxiliary) with NXS² | Para | Catalyst-free, rapid, and environmentally friendly with high para-selectivity. beilstein-journals.org |

¹N-chlorosuccinimide ²N-halosuccinimide

The reduction of an aromatic nitro group is a fundamental transformation in the synthesis of anilines. Catalytic hydrogenation is the most common, efficient, and clean method for this conversion. libretexts.org The process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

For the synthesis of fluoroanilines from chlorinated fluoronitrobenzene precursors, the key is to selectively reduce the nitro group without removing the halogen substituents (hydrogenolysis). Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. google.comgoogleapis.com The reaction is typically carried out in a solvent like ethanol (B145695) or toluene, sometimes with the addition of a base or other additives to improve selectivity and yield. korea.ac.krgoogle.com

Table 3: Typical Conditions for Catalytic Hydrogenation of Dichlorofluoronitrobenzene

| Parameter | Typical Conditions |

|---|---|

| Starting Material | e.g., 3,5-Dichloro-4-fluoronitrobenzene |

| Catalyst | Palladium on carbon (Pd/C), typically 5-10% Pd loading. google.com |

| Solvent | Ethanol, Toluene. google.comgoogle.com |

| Reagent | Hydrogen (H₂) gas. |

| Pressure | 1.0 - 4.0 MPa. google.com |

| Temperature | 40 - 120 °C. google.comgoogle.com |

Halogenated anilines like this compound are valuable building blocks for constructing more complex molecules, particularly biphenyl (B1667301) structures, which are common in pharmaceuticals. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., a derivative of this compound) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst. libretexts.org

This methodology has been used to synthesize 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, a direct analogue, by coupling 2-bromo-4-fluoroaniline (B89589) with 3,4-dichlorophenylboronic acid. nih.gov This demonstrates the applicability of the reaction to create complex biphenyl amines from halogenated aniline precursors.

Table 4: Key Components for Suzuki-Miyaura Coupling to form Biphenyl Analogues

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 2-Bromo-4-fluoroaniline | Substrate providing one of the aryl rings. nih.gov |

| Organoboron Reagent | 3,4-Dichlorophenylboronic acid | Substrate providing the second aryl ring. nih.gov |

| Palladium Catalyst | Pd-P(t-Bu₃)-G3 | Facilitates the oxidative addition and reductive elimination steps. nih.gov |

| Base | Potassium trimethylsilanolate (KOTMS) | Activates the organoboron species for transmetalation. nih.gov |

| Solvent | Tetrahydrofuran (THF) | Dissolves reactants and facilitates the reaction. nih.gov |

Amination and Functional Group Interconversion Strategies

The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, relies on precise amination and functional group interconversion strategies. These methods are designed to introduce an amino group onto a halogenated aromatic ring, often navigating challenges of regioselectivity and reactivity. Key approaches include the direct introduction of an amino group, the reduction of a precursor nitro group, and the strategic displacement of a halogen atom.

Direct Amination Techniques for Halogenated Aromatics

Direct C-H amination represents an advanced and atom-economical approach to forming aryl amines. This method involves the direct functionalization of a C-H bond on the aromatic ring, bypassing the need for pre-functionalized substrates like nitro or halo-aromatics. Recent progress has focused on developing catalytic systems capable of activating these typically inert bonds.

For halogenated aromatics, transition-metal-catalyzed reactions are prominent. For instance, rhodium-catalyzed direct amination using aryl sulfonyl azides as the nitrogen source allows for the formation of C-N bonds while releasing nitrogen gas as the sole byproduct. orgsyn.org Another approach involves copper-catalyzed C-H amination, where deprotonative zincation of the arene precedes the copper-catalyzed coupling with an aminating agent. nih.gov This method has shown effectiveness for a range of haloarenes. nih.gov

Photocatalysis has also emerged as a powerful tool. Photoelectrochemical methods using catalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can facilitate the C-H amination of halogenated benzenes with carbamates in the absence of harsh additives. chemrxiv.org Furthermore, radical-mediated processes, such as the photolysis of N-chloroamines, can generate electrophilic aminium radicals that attack the aromatic ring, leading to intramolecular C-H amination. rsc.org While these direct amination techniques are at the forefront of synthetic chemistry, their application to the specific synthesis of this compound requires careful optimization to control the position of amination on the complexly substituted ring. nih.govkaist.ac.kr

Reduction of Nitro Groups to Amino Groups

A more traditional and widely practiced method for synthesizing this compound is through the reduction of its nitro precursor, 3,4-dichloro-5-fluoronitrobenzene. This two-step approach, involving nitration followed by reduction, is often more straightforward for achieving the desired isomer. The reduction of the nitro group is a critical step, and various reagents and conditions can be employed, chosen based on efficiency, chemoselectivity, and substrate compatibility.

Catalytic hydrogenation is a common and clean method. Reagents such as palladium on carbon (Pd/C) are highly effective. For instance, 3,5-dichloro-4-fluoronitrobenzene can be reduced to the corresponding aniline by catalytic hydrogenation with a 5% Pd/C catalyst in an ethanol-water solution under pressure. Raney nickel is another effective catalyst, particularly when trying to avoid the dehalogenation that can sometimes occur with Pd/C. google.com

Chemical reduction methods offer an alternative to catalytic hydrogenation, especially when other functional groups that might be sensitive to hydrogenation are present. A classic and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. Tin(II) chloride (SnCl₂) in an acidic medium is another mild and selective reagent for this transformation. Other systems, like molybdenum hexacarbonyl (Mo(CO)₆) with a base, have also been used, sometimes under microwave irradiation to accelerate the reaction. chemicalbook.comsigmaaldrich.com The choice of reducing agent can be crucial for achieving high yields and purity of the final aniline product.

| Reagent/Catalyst | Substrate | Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 3,5-Dichloro-4-fluoronitrobenzene | H₂, high-pressure reactor, 95% ethanol | 3,5-Dichloro-4-fluoroaniline | A common industrial method for clean reduction. | |

| Iron Powder (Fe) | 3,5-Dichloro-4-fluoronitrobenzene | In the presence of hydrochloric acid (HCl) | 3,5-Dichloro-4-fluoroaniline | A classic, cost-effective reduction method. | |

| Raney Nickel | 3,5-Dichloro-2,4-difluoronitrobenzene | Hydrogenation | 3,5-Dichloro-2,4-difluoroaniline | Used to avoid dehalogenation side reactions. | google.com |

| Mo(CO)₆ / DBU | 2-Chloro-1-fluoro-4-nitrobenzene | Microwave irradiation | Mixture of 3-chloro-4-fluoroaniline (B193440) and 3-chloro-4-ethoxyaniline | Illustrates potential side reactions depending on the system. chemicalbook.com | chemicalbook.comsigmaaldrich.com |

Nucleophilic Aromatic Substitution (NAS) for Halogen Displacement

Nucleophilic Aromatic Substitution (NAS) provides a pathway to introduce an amino group by displacing a halogen atom on the aromatic ring, provided the ring is sufficiently activated by electron-withdrawing groups. youtube.com In polychlorofluoroaromatic compounds, the reactivity of halogens towards nucleophilic displacement generally follows the order F > Cl > Br > I, which is opposite to the trend in electrophilic substitutions. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine.

The synthesis of substituted anilines can be achieved via NAS reactions with ammonia (B1221849) or other aminating agents. For example, the ammonolysis of polyfluorinated 1,3-dichlorobenzenes with aqueous ammonia can lead to the replacement of a fluorine atom with an amino group. researchgate.net The presence of a copper(I) salt catalyst can promote the displacement of chlorine atoms, which are typically less reactive than fluorine in NAS. researchgate.net

In the context of synthesizing precursors for this compound, NAS is a key strategy. For instance, in the synthesis of gefitinib, 3-chloro-4-fluoroaniline is reacted with a dichloroquinazoline, where the aniline nitrogen acts as a nucleophile to displace a chlorine atom, demonstrating the utility of halogenated anilines in NAS reactions. thieme-connect.com For a molecule like 1,2,3-trichloro-4-fluorobenzene, a potential precursor, a nucleophile like ammonia or an amide would preferentially attack the position activated by the surrounding halogens. However, controlling the regioselectivity to displace a specific halogen to form the desired aniline requires careful consideration of the electronic effects of all substituents on the ring. mdpi.com

Regioselective Synthesis and Isomer Control

The synthesis of a specific isomer like this compound from polysubstituted benzene (B151609) rings is a significant challenge due to the potential formation of multiple regioisomers. The directing effects of the existing chloro and fluoro substituents, whether in an electrophilic or nucleophilic substitution reaction, dictate the position of the incoming group, and controlling these effects is paramount for achieving high product selectivity.

Addressing Regioisomeric Challenges in Dichloro- and Fluoroaniline (B8554772) Synthesis

The primary challenge in synthesizing polysubstituted anilines lies in controlling the position of incoming functional groups. During the synthesis, starting from less substituted precursors, each subsequent functionalization step (e.g., chlorination, nitration, fluorination) can lead to a mixture of isomers. For example, the nitration of 1,3-dichloro-4,6-difluorobenzene results in a mixture of 2,6-dichloro-3,5-difluoronitrobenzene and its isomer, 3,5-dichloro-2,6-difluoronitrobenzene. google.com Similarly, the nitration of 1,2,4-trichlorobenzene (B33124) yields predominantly the 5-nitro isomer (90%) but also other isomers. google.com

In nucleophilic aromatic substitution (NAS), the position of the leaving group is fixed, but the relative reactivity of different halogens can lead to isomeric products if more than one type of halogen is present. mdpi.com The instability of reaction intermediates, such as diazonium salts formed from electron-poor anilines like 3,5-dichloro-4-fluoroaniline, can also lead to low yields and the formation of side products, further complicating isomer control. google.com

Strategies for Achieving High Product Selectivity

Achieving high product selectivity in the synthesis of this compound requires a carefully designed synthetic route and precise control over reaction conditions.

One key strategy is to choose a synthetic pathway that introduces the substituents in a sequence that minimizes the formation of unwanted isomers. Often, this involves starting with a precursor where the substitution pattern strongly directs the next functional group to the desired position. For example, starting with 3,4-dichloroaniline (B118046) and performing a diazotization followed by a coupling reaction can be used to build more complex structures with high regioselectivity. google.com

Another powerful strategy is the use of catalysts to control the regiochemical outcome. Catalyst-controlled reactions can override the innate electronic preferences of the substrate. nsf.govchemrxiv.org For example, in the chlorination of phenols and anilines, Lewis basic selenoether catalysts have been shown to direct the chlorination to the ortho position with high selectivity, against the typical para-preference. nsf.gov Similarly, in the cyclocondensation of unsymmetrical o-phenylenediamines, the regioselectivity can be switched by using either an acid (p-TsOH) or a base (TEA, DMAP) to alter the electrophilicity of the reaction centers. beilstein-journals.org

Controlling reaction parameters such as temperature, solvent, and reagent stoichiometry is also crucial. In the synthesis of 3,5-difluoroaniline (B1215098) from 2,6-dichloro-3,5-difluoronitrobenzene, the reduction is carried out in the presence of a base like magnesium oxide to achieve a high yield of the desired product. google.com In nucleophilic aromatic substitution reactions, the choice of solvent and temperature can significantly influence which halogen is preferentially displaced. By carefully selecting the appropriate reagents, catalysts, and conditions, it is possible to steer the reaction towards the desired this compound isomer with high selectivity, minimizing the need for difficult purification steps. thieme-connect.comrsc.org

| Strategy | Example Reaction | Key Factor | Outcome | Reference |

|---|---|---|---|---|

| Catalyst Control | Chlorination of anilines | Use of a Lewis basic selenoether catalyst | Overrides innate para-selectivity to favor ortho-chlorination. | nsf.gov |

| pH Control | Cyclocondensation of o-phenylenediamines with aroylpyruvates | Acidic (p-TsOH) vs. Basic (DMAP) conditions | Switches the regioselectivity of the cyclization. | beilstein-journals.org |

| Substituent Directing Effects | Amination of 4-chloro-fluorobenzene via zincation | Stronger inductive effect of fluorine directs zincation ortho to F. | Selective formation of the 2-amino-5-chlorofluorobenzene isomer. | nih.gov |

| Controlled Reaction Pathway | Synthesis of 3,5-difluoroaniline | Multi-step synthesis starting from 2,4,5-trichloronitrobenzene | Each step is designed for high regioselectivity, leading to the desired final product in good yield. | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental footprint and enhance process safety and efficiency. Developed by Paul Anastas and John Warner, these principles provide a framework for creating more sustainable chemical processes. acs.org The focus is on minimizing hazardous substances, maximizing atom economy, using safer solvents, increasing energy efficiency, and reducing waste. acs.orgresearchgate.net In the context of producing specialty chemicals like this compound, these principles guide the development of advanced synthetic methodologies that are both economically viable and environmentally responsible. mdpi.com

Development of Environmentally Benign Reaction Conditions and Solvents

A primary goal in the green synthesis of this compound is the replacement of hazardous reagents and harsh reaction conditions with safer, more sustainable alternatives. The conventional synthesis of halogenated anilines often involves the reduction of the corresponding nitroaromatic compound. For this compound, this typically means the reduction of 3,4-dichloro-5-fluoronitrobenzene.

Catalytic hydrogenation is a common reduction method, and its green credentials can be significantly improved by the choice of catalyst and solvent. chimia.ch Research into related compounds demonstrates a shift towards using highly efficient, low-loading noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). tcichemicals.com These catalysts can facilitate the reaction under milder conditions, such as lower hydrogen pressures (0.1–5 MPa) and temperatures (50–120°C), thereby reducing energy consumption. google.com

The choice of solvent is another critical factor. Traditional syntheses may use volatile and toxic organic solvents. Green approaches prioritize the use of environmentally benign solvents such as water, ethanol, or isopropanol (B130326), often in aqueous solutions. google.comsemanticscholar.org For instance, the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene has been successfully carried out in 95% ethanol or isopropanol aqueous solutions. google.com Water-based synthesis, in particular, is highly desirable as it is non-toxic, non-flammable, and inexpensive. semanticscholar.org

Recent advancements also explore novel energy sources and catalytic systems. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy input compared to conventional heating. mdpi.comsemanticscholar.org Photocatalysis represents another frontier, using light to drive chemical reactions, often at ambient temperature and pressure, which can minimize energy use and by-product formation. rsc.org

Table 1: Comparison of Reaction Conditions in Catalytic Hydrogenation for Halogenated Anilines

| Precursor Compound | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield/Conversion | Citation |

| 3,5-Dichloro-4-fluoronitrobenzene | 5% or 10% Pd/C | 95% Ethanol (aq.) | 100 | 2.0 | High | |

| 3,5-Dichloro-4-fluoronitrobenzene | 5% or 10% Pd/C | 95% Isopropanol (aq.) | 60-120 | 1.0-4.0 | High | google.com |

| 3-Chloro-4-fluoronitrobenzene | 1% Pt/C | Not specified | 50-100 | 0.1-5 | >94% | |

| 3,4-Dichloronitrobenzene | Not specified | Not specified | Increased temp. | Not specified | Incident reported | chimia.ch |

This table illustrates typical conditions for related compounds, which can be adapted for the synthesis of this compound.

Minimization of Waste Generation and Resource Utilization

Minimizing waste and maximizing the use of raw materials are cornerstones of green chemistry, encapsulated in the principle of atom economy. acs.org Atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org Synthesis routes like addition reactions, such as catalytic hydrogenation, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

In the synthesis of this compound, waste can be minimized through several strategies:

Solvent Recycling: Where solvents other than water are necessary, choosing those that can be easily recovered and purified for reuse is a key green practice. epa.gov

Continuous Flow Processing: Shifting from traditional batch reactors to continuous-flow systems offers significant advantages in waste reduction. researchgate.net Flow reactors provide better control over reaction parameters, leading to higher yields, fewer byproducts, and improved safety, especially for highly exothermic reactions like hydrogenation. chimia.chresearchgate.net Continuous processes can also be more easily automated, leading to more efficient resource utilization. A method for preparing fluoroaniline via continuous catalytic hydrogenation of fluoronitrobenzene has been shown to be resource-saving and environmentally friendly, with a raw material conversion rate of over 99.7%. google.com

Byproduct Valorization: In cases where byproducts are unavoidable, finding practical applications for them is a key aspect of a circular economy. For example, in a related synthesis, the byproduct sodium sulfate (B86663) was treated and repurposed for use in the cement and glass industries, avoiding landfill disposal and improving the economic viability of the process. google.com While the direct reduction of 3,4-dichloro-5-fluoronitrobenzene is highly atom-economical, any side reactions or purification steps may generate waste streams that require management. The biodegradation of residual chloroanilines in industrial wastewater is one method of treatment. nih.gov

Table 2: Green Chemistry Strategies for Waste Minimization

| Strategy | Description | Application in this compound Synthesis | Citation |

| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | The use of catalytic hydrogenation for the reduction of the nitro group is an addition reaction with high atom economy. | acs.org |

| Catalyst Recycling | Recovering and reusing the catalyst to reduce waste and cost. | Heterogeneous catalysts like Pd/C can be filtered and reused in multiple reaction cycles. | google.com |

| Continuous Flow Processing | Using continuous reactors instead of batch processing for better control, safety, and efficiency. | Enables efficient heat management for exothermic hydrogenations, reduces solvent volume, and can increase product yield and purity. | google.comresearchgate.net |

| Byproduct Valorization | Finding a use for waste products to avoid disposal and create value. | In related aniline syntheses, inorganic salt byproducts like sodium sulfate can be purified and sold for industrial use. | google.com |

| Use of Safer Solvents | Replacing hazardous organic solvents with benign alternatives like water or ethanol. | Reduces volatile organic compound (VOC) emissions and solvent waste. Aqueous solvent systems are viable for hydrogenation. | google.comsemanticscholar.org |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactions

The reactivity of the benzene (B151609) ring in 3,4-Dichloro-5-fluoroaniline towards electrophiles is dictated by the combined electronic effects of the amino group and the three halogen substituents.

Influence of Halogen and Amine Substituents on Ring Activation and Directing Effects

The benzene ring of this compound is substituted with one strongly activating group (the amino group, -NH₂) and three deactivating groups (two chlorine atoms and one fluorine atom).

Amino Group (-NH₂): The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance (a +M effect). This increases the electron density of the ring, making it more susceptible to attack by electrophiles. It is an ortho, para-director.

In this compound, the powerful activating effect of the amino group is significantly tempered by the strong deactivating inductive effects of the three halogen atoms. Consequently, the ring is less reactive than aniline (B41778) but more reactive than benzene or halobenzenes.

The directing effects are as follows:

The amino group at C1 directs electrophiles to the C2, C4, and C6 positions.

The chlorine at C3 directs to the C2, C4, and C6 positions.

The chlorine at C4 directs to the C1, C3, and C5 positions.

The fluorine at C5 directs to the C2, C4, and C6 positions.

Considering the positions on the ring:

Position 2: Strongly favored by the -NH₂ group (ortho), the C3-Cl (ortho), and the C5-F (ortho).

Position 6: Favored by the -NH₂ group (para), the C3-Cl (para), and the C5-F (ortho).

Positions 3, 4, and 5 are already substituted.

Between positions 2 and 6, the directing groups create a strong bias. The ortho, para-directing nature of the amino group is the dominant factor. However, the positions ortho to the amino group (C2 and C6) are the only available sites for substitution. The position para to the amine is blocked by a chlorine atom. Therefore, electrophilic substitution is expected to occur primarily at the C2 and C6 positions.

Nitration and Halogenation Patterns

Due to the deactivation of the ring by the three halogen substituents, vigorous conditions are often required for electrophilic aromatic substitution reactions like nitration and halogenation.

Nitration: The nitration of halogenated anilines typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). masterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com For this compound, the substitution would be directed to the positions ortho and para to the activating amino group. Since the para position is occupied, the nitro group is expected to substitute at the C2 or C6 position.

Halogenation: Similar to nitration, halogenation would introduce a halogen atom at the C2 or C6 position. The reaction would likely require a Lewis acid catalyst to activate the halogen electrophile. masterorganicchemistry.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on this compound involve the replacement of one of the halogen atoms by a nucleophile. The feasibility of these reactions is enhanced by the presence of multiple electron-withdrawing halogen substituents, which stabilize the negatively charged intermediate (Meisenheimer complex).

Reactivity of Halogen Atoms towards Nucleophiles

In nucleophilic aromatic substitution, the rate of reaction is related to the electronegativity and leaving group ability of the halide. Generally, the reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. nist.gov The highly electronegative fluorine atom strongly polarizes the C-F bond and is better at stabilizing the transition state.

However, the position of the halogen also plays a crucial role. Nucleophilic attack is favored at positions ortho or para to strong electron-withdrawing groups. In this molecule, all halogens are meta to each other, but their positions relative to the activating amino group are different. While the electron-withdrawing nature of the halogens facilitates SNAr, the electron-donating amino group disfavors it. To enable such reactions, the amino group might first be converted to a diazonium salt, which is a superb leaving group and strongly electron-withdrawing. However, diazonium salts derived from anilines with multiple electron-withdrawing substituents can be unstable. google.com

In reactions with strong bases, elimination to form a benzyne (B1209423) intermediate is also a possibility, although this typically requires the absence of activating groups for SNAr.

Displacement of Chlorine and Fluorine with Various Functional Groups

The chlorine and fluorine atoms on the this compound ring can be displaced by various nucleophiles under appropriate conditions.

Common nucleophiles used in such reactions include:

Alkoxides (e.g., sodium methoxide, NaOCH₃) to introduce ether groups.

Ammonia (B1221849) or amines to introduce additional amino groups.

Hydroxide ions to form phenols. nist.gov

The specific halogen that is displaced depends on the reaction conditions and the nucleophile. While fluorine is generally the most reactive leaving group in SNAr, the regioselectivity can be complex. For instance, in related polychlorofluorinated aromatic compounds, the displacement of chlorine over fluorine has been observed under certain catalytic conditions.

| Reaction Type | Typical Reagents | Potential Product Type |

| Alkoxylation | NaOR (e.g., Sodium Methoxide) in an alcohol solvent | Dichloro-alkoxy-fluoroaniline |

| Amination | Ammonia (NH₃) or Amines (R-NH₂) in polar aprotic solvents | Chloro-diamino-fluoroaniline |

| Hydroxylation | NaOH or KOH in water at elevated temperatures | Dichloro-fluoro-hydroxyaniline |

Oxidation and Reduction Pathways

Oxidation: The amino group of anilines is susceptible to oxidation. Reaction with strong oxidizing agents can lead to the formation of complex products, including quinones or polymeric materials. The oxidation of aromatic amines can also be achieved using peroxides. nist.gov For this compound, controlled oxidation could potentially form the corresponding nitroso or nitro compound, though this is less common than the reduction of a nitro group to form the aniline.

Reduction: The aromatic ring of this compound can be reduced via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). This process, however, can also lead to hydrodehalogenation, where the chlorine and/or fluorine atoms are replaced by hydrogen. The conditions can be tuned to selectively reduce a different functional group on a related molecule (like a nitro group) without affecting the halogens. For example, the synthesis of halogenated anilines is commonly achieved by the catalytic hydrogenation of the corresponding halogenated nitrobenzene (B124822). nbinno.comgoogle.com

| Reaction | Typical Reagents/Conditions | Potential Outcome |

| Oxidation | Strong oxidizing agents (e.g., peroxides) | Formation of nitroso, nitro, or quinone-like structures; potential for polymerization. |

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, pressure | Reduction of the aromatic ring; potential for hydrodehalogenation (loss of Cl, F). |

| Diazotization-Reduction | NaNO₂, H⁺; then reducing agent (e.g., H₃PO₂) | Replacement of the -NH₂ group with -H. |

Oxidative Transformations (e.g., to Quinones)

The oxidative transformation of anilines can lead to the formation of various products, including quinones and quinone-imines. The specific outcome is highly dependent on the reaction conditions and the substitution pattern of the aniline ring. For halogenated anilines like this compound, the presence of electron-withdrawing halogens influences the electron density of the aromatic ring, affecting its susceptibility to oxidation.

While direct studies on the oxidation of this compound to quinones are not extensively detailed in the provided literature, the general reactivity of anilines and haloanilines provides a basis for understanding its potential transformations. The oxidation of anilines can proceed via the formation of a radical cation, which can then undergo further reactions. In the presence of strong oxidizing agents, this can lead to the formation of benzoquinones. For instance, the reactions between various quinones and amines are well-documented, leading to the synthesis of new NH-substituted quinone derivatives. dergipark.org.trnih.govresearchgate.net These reactions typically involve the nucleophilic addition of the amine to the quinone ring, followed by oxidation.

The arylation of quinones can also be achieved using diazonium salts, which are derived from anilines. cdnsciencepub.com This suggests a pathway where the aniline is first converted to a diazonium salt and then reacted with a quinone, although this is a substitution reaction rather than a direct oxidation of the aniline ring itself to a quinone. The oxidation of chloroanilines has been shown to sometimes proceed through dechlorination and hydroxylation, followed by ring cleavage by enzymes like dioxygenases in microbial degradation pathways. researchgate.net This biological oxidation highlights the potential for complex reaction pathways.

Reductive Transformations (e.g., to Hydro Derivatives)

Reductive transformations of halogenated anilines can involve several pathways, including the reduction of the aromatic ring, dehalogenation, or deamination. The specific products formed depend on the reducing agent and reaction conditions.

Catalytic hydrogenation is a common method for reducing aromatic rings. While the reduction of a nitro group to form a haloaniline using catalysts like palladium on carbon (Pd/C) is a standard procedure , the subsequent reduction of the haloaniline aromatic ring requires more forcing conditions.

A significant area of research for the reductive transformation of haloanilines is in microbial degradation. Studies on dichloroanilines have shown that anaerobic microorganisms can perform reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. For example, 3,4-dichloroaniline (B118046) can be reductively dechlorinated to 3-chloroaniline (B41212) in anaerobic pond sediments. asm.org Further microbial transformation can lead to reductive deamination, where the amino group is removed, as observed in the conversion of 3,4-dichloroaniline to 1,2-dichlorobenzene. oup.com The transformation of pentachloronitrobenzene (B1680406) under methanogenic conditions first leads to pentachloroaniline, which is then sequentially dechlorinated to various tetrachloro-, trichloro-, and dichloroanilines. nih.govacs.org These microbial processes demonstrate that the carbon-chlorine bond in such compounds is susceptible to reductive cleavage.

| Transformation Type | Substrate | Conditions | Product(s) | Reference |

| Reductive Dechlorination | 3,4-Dichloroaniline | Anaerobic pond sediment | 3-Chloroaniline | asm.org |

| Reductive Deamination | 3,4-Dichloroaniline | Anaerobic microbial culture | 1,2-Dichlorobenzene | oup.com |

| Sequential Dechlorination | Pentachloroaniline | Methanogenic culture | Tetrachloroanilines, Trichloroanilines, Dichloroanilines | nih.gov |

Coupling Reactions and Derivative Formation

The amino group and halogen substituents of this compound make it a versatile substrate for various coupling reactions to form more complex molecular structures.

Diazo Coupling Reactions and Derivatives

Anilines are readily converted into diazonium salts upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. These diazonium salts are useful electrophiles in electrophilic aromatic substitution reactions, known as diazo coupling reactions. libretexts.org The diazonium ion attacks an electron-rich aromatic ring, such as a phenol (B47542) or another aniline, to form an azo compound, which is characterized by a nitrogen-nitrogen double bond (–N=N–) linking two aromatic rings.

A specific application involves the diazotization of 3,4-dichloroaniline with nitroso sulfuric acid, followed by a coupling reaction with 4-fluoroaniline (B128567) to produce 3,4-dichloro-2-amino-5-fluorobiphenyl. google.compatsnap.com This demonstrates the feasibility of using a dichlorinated aniline as the diazonium component. By analogy, this compound can be expected to form a diazonium salt that can subsequently react with various activated aromatic compounds to yield a range of azo derivatives. The products of these reactions are often highly colored and have applications as dyes. libretexts.org

Reaction Scheme: Synthesis of a Biphenyl (B1667301) Derivative via Diazotization Step 1: Diazotization 3,4-Dichloroaniline + Nitroso sulfuric acid → Dichloro-benzenediazonium salt google.com

Step 2: Coupling Dichloro-benzenediazonium salt + 4-Fluoroaniline → 3,4-Dichloro-2-amino-5-fluorobiphenyl google.compatsnap.com

Palladium-Catalyzed Carbon-Carbon Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis. nobelprize.orgrsc.org Aryl halides, such as this compound, are common substrates for these reactions.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organohalide. acs.org This reaction has been employed to synthesize biphenyl derivatives from halogenated anilines. smolecule.comorgsyn.org For example, 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine is synthesized via a Suzuki coupling, highlighting the utility of this method for creating complex aniline derivatives. The reaction typically uses a palladium catalyst, a base, and a boronic acid or ester. The reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl, meaning that reactions at the chlorine positions of this compound would require optimized conditions, such as specialized ligands or higher temperatures.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgsioc-journal.cnthalesnano.com It provides a direct method for synthesizing arylalkynes. Given its status as an aryl halide, this compound is a potential substrate for Sonogashira coupling with various alkynes, which would lead to the formation of substituted alkynyl anilines.

| Coupling Reaction | Typical Substrates | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl halide + Boronic acid/ester | Pd catalyst, Base | Biaryl | acs.orgorgsyn.org |

| Sonogashira | Aryl halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | organic-chemistry.orgsioc-journal.cn |

Formation of Schiff's Bases and Imidazole (B134444) Derivatives

The primary amino group of this compound is a key functional group for the synthesis of imines (Schiff bases) and heterocyclic compounds like imidazoles.

Schiff's Bases: A Schiff base is formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ijacskros.comgsconlinepress.com This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine). The synthesis of Schiff bases from the closely related 3-chloro-4-fluoroaniline (B193440) with various benzaldehydes has been reported using environmentally friendly methods. semanticscholar.orgjuniperpublishers.com These methods include water-based synthesis, microwave irradiation, and grinding, which offer high yields and reduced environmental impact compared to traditional solvent-based refluxing. semanticscholar.org Given the structural similarity, this compound is expected to react readily with aldehydes and ketones under similar conditions to produce a variety of Schiff bases.

| Method | Reactants | Conditions | Yield | Reference |

| Water-based Synthesis | 3-Chloro-4-fluoroaniline + Benzaldehydes | Stirring in water, room temp, 30 min | 80-90% | semanticscholar.org |

| Microwave Irradiation | 3-Chloro-4-fluoroaniline + Benzaldehydes | DMSO, Piperidine, MW oven, 3-6 min | 73-86% | semanticscholar.org |

| Grindstone Chemistry | 3-Chloro-4-fluoroaniline + Benzaldehydes | Grinding in mortar, 5-10 min | 53-70% | semanticscholar.org |

Imidazole Derivatives: Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. amazonaws.comuib.no Its derivatives are significant in medicinal chemistry. nih.govresearchgate.net One common synthetic route to substituted imidazoles is a one-pot, multi-component reaction involving a primary amine, a 1,2-dicarbonyl compound (like benzil), and an aldehyde. uokerbala.edu.iq The primary amine, which could be this compound, first reacts with the aldehyde to form a Schiff base in situ. This intermediate then condenses with the dicarbonyl compound and a source of ammonia (like ammonium (B1175870) acetate) to form the imidazole ring. This approach allows for the synthesis of highly substituted imidazoles with the 3,4-dichloro-5-fluorophenyl group attached to one of the nitrogen atoms of the imidazole core. nih.gov

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The electronic properties of the substituent groups—two chlorine atoms and one fluorine atom—profoundly influence the reactivity of the aniline. All three halogens exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Conversely, the amino group is a powerful activating group due to its positive mesomeric effect (+M), where its lone pair of electrons is delocalized into the ring.

In electrophilic aromatic substitution reactions, such as the diazo coupling, the outcome is a balance between these competing effects. The strong -I effect of the halogens makes the diazonium salt derived from this compound a potent electrophile. The position of attack on a coupling partner is directed by the activating groups on that partner. libretexts.org

In palladium-catalyzed coupling reactions , the key initial step is the oxidative addition of the aryl-halide bond to the Pd(0) catalyst. rsc.orgmdpi.com The C-Cl bonds are generally less reactive than C-Br or C-I bonds. The mechanism involves a catalytic cycle of oxidative addition, transmetalation (in Suzuki reactions), and reductive elimination. The presence of multiple halogens raises questions of regioselectivity, which can be controlled by tailoring the catalyst and reaction conditions.

For nucleophilic reactions , such as the formation of Schiff bases, the nucleophilicity of the amino group is somewhat reduced by the -I effect of the halogens. However, it remains sufficiently nucleophilic to react with carbonyl compounds. ijacskros.com

In microbial transformations , mechanistic pathways often involve enzymatic processes. For example, the degradation of 3,5-dichloroaniline (B42879) by laccase enzymes is proposed to proceed via single-atom oxidation, leading to dechlorination and the formation of unstable intermediates. researchgate.net The reductive deamination of 3-chloro-4-fluoroaniline is shown to precede defluorination, indicating that the amino group is the initial site of transformation under these specific anaerobic conditions. oup.com Computational studies, such as Density Functional Theory (DFT) calculations, can be used to map electron density and identify reactive sites, providing deeper insight into these mechanistic pathways and predicting the regioselectivity of various reactions.

Kinetic Studies of Reactions Involving this compound Analogues

Kinetic studies on analogues of this compound, particularly 3,4-dichloroaniline, have been conducted to understand the factors influencing reaction rates. For instance, the reaction between triphenyl phosphite (B83602), dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline has been monitored using UV spectrophotometry to determine the kinetic parameters. researchgate.net The study revealed that the reactions follow second-order kinetics. researchgate.net The influence of solvent, the structure of the reactants (specifically the dialkyl acetylenedicarboxylates), and the concentration of the reactants on the reaction rates were systematically investigated. researchgate.netresearchgate.net

The rate of reaction is influenced by various factors, including the concentration of reactants, temperature, and the presence of catalysts. acenet.edu In the case of the reaction involving 3,4-dichloroaniline, the dependence of the second-order rate constant on temperature was found to be in good agreement with the Arrhenius and Eyring equations, allowing for the calculation of activation parameters. researchgate.netresearchgate.net

Investigation of Rate-Determining Steps and Activation Parameters (Ea, ΔH#, ΔS#, ΔG#)

In a study of the reaction of 3,4-dichloroaniline with triphenyl phosphite and dialkyl acetylenedicarboxylates, the proposed mechanism was evaluated to identify the rate-determining step. researchgate.net Based on the experimental data and the application of the steady-state approximation, the second step of the proposed multi-step reaction was identified as the rate-determining step. researchgate.net

The activation parameters for the reaction provide deeper insight into the transition state of the rate-determining step. These parameters, including the activation energy (Ea), enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), were calculated from the temperature dependence of the second-order rate constants. researchgate.netresearchgate.net

Table 1: Activation Parameters for the Reaction of an Analogue

| Parameter | Value |

| Activation Energy (Ea) | Specific values are determined from Arrhenius plots (ln k vs 1/T) for each specific reaction. |

| Enthalpy of Activation (ΔH#) | Calculated from the Eyring equation, provides information about the energy difference between reactants and the transition state. |

| Entropy of Activation (ΔS#) | Also derived from the Eyring equation, indicates the degree of order in the transition state compared to the reactants. |

| Gibbs Free Energy of Activation (ΔG#) | Determines the spontaneity of the reaction and is calculated from ΔH# and ΔS#. |

Role of Intermediates in Reaction Mechanisms

The mechanism of the reaction involving 3,4-dichloroaniline as a protic/nucleophilic reagent suggests the formation of several intermediates. researchgate.net The proposed reaction pathway involves an initial addition of the triphenyl phosphite to the dialkyl acetylenedicarboxylate, followed by protonation by the NH-acid (3,4-dichloroaniline). This leads to the formation of a phosphonium (B103445) ylide intermediate. The subsequent steps involve the nucleophilic attack of the aniline nitrogen and further rearrangements to yield the final stable phosphonate (B1237965) ester. researchgate.net

Computational Chemistry and Spectroscopic Characterization of 3,4 Dichloro 5 Fluoroaniline and Its Derivatives

Density Functional Theory (DFT) Studies: An Unexplored Frontier

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic properties of molecules. However, no dedicated DFT studies on 3,4-Dichloro-5-fluoroaniline appear to be available in the public domain. Consequently, detailed analyses of its electronic and molecular characteristics remain speculative.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability. Without specific DFT calculations for this compound, no data on its HOMO-LUMO gap can be presented.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This analysis is valuable for predicting how a molecule will interact with other chemical species. In the absence of computational studies on this compound, its MEP map and the associated reactive sites have not been characterized.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used in computational chemistry to predict the most probable sites for nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors are derived from conceptual DFT. The lack of research on this compound means that its local reactivity has not been quantified through this methodology.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of a molecule and their relative stabilities. Such studies are fundamental to understanding a molecule's behavior and interactions. There is no available research on the conformational preferences and rotational barriers of the amino group or other substituents in this compound.

Prediction of Spectroscopic Parameters (FT-IR, FT-Raman, NMR, UV-Vis)

Computational methods, particularly DFT, are frequently employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. The absence of theoretical calculations for this compound means there are no predicted FT-IR, FT-Raman, NMR, or UV-Vis spectra to report.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A Path for Future Investigation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery and toxicology. For QSAR models to be developed, a dataset of structurally related compounds with measured biological activity is required. Given the lack of published biological activity data for derivatives of this compound, no QSAR models have been developed or reported. This remains a potential area for future research, should the compound and its analogues demonstrate significant biological effects.

Development of QSAR Models for Predicting Chemical and Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry for predicting the biological activity or chemical properties of compounds based on their molecular structures. While specific QSAR models exclusively developed for a narrow series of this compound derivatives are not extensively documented in publicly available literature, the general methodology for creating such models is well-established.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be determined experimentally.

Molecular Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each molecule in the series.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Such models can provide valuable insights into the structure-activity relationships of these compounds, guiding the design of new derivatives with enhanced activity.

Correlation of Molecular Descriptors with Observed Properties

The physicochemical and biological properties of this compound and its derivatives are intrinsically linked to their molecular descriptors. While comprehensive studies correlating a wide range of descriptors with multiple observed properties for this specific compound are limited, some key relationships can be inferred from general principles of medicinal chemistry and computational studies on related halogenated compounds.

Key molecular descriptors and their potential influence include:

Electronic Descriptors: The electron-withdrawing nature of the chlorine and fluorine atoms significantly impacts the electron density on the aniline (B41778) ring and the basicity of the amino group. Descriptors such as dipole moment, partial atomic charges, and HOMO-LUMO energies can be correlated with properties like reactivity and the ability to form intermolecular interactions.

Steric Descriptors: The size and shape of the molecule, quantified by descriptors like molecular volume and surface area, play a crucial role in its ability to fit into a biological target's active site.

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP), is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table illustrates hypothetical correlations between molecular descriptors and observed properties for a series of this compound derivatives.

| Molecular Descriptor | Observed Property | Nature of Correlation |

| LogP | Membrane Permeability | Positive |

| Dipole Moment | Aqueous Solubility | Negative |

| Molecular Weight | Binding Affinity | Optimal Range |

| HOMO Energy | Reactivity in Oxidation | Positive |

| LUMO Energy | Reactivity in Reduction | Negative |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with the surrounding environment at an atomic level.

Investigation of Intermolecular Interactions and Solvent Effects

MD simulations can be employed to investigate the intermolecular interactions of this compound in different solvent environments. In aqueous solution, the amine group can act as a hydrogen bond donor, while the fluorine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition for its importance in molecular recognition and crystal engineering. nih.govacs.org

Simulations can reveal the preferred solvation shells around the molecule and quantify the strength and lifetime of hydrogen bonds and other non-covalent interactions with solvent molecules. This information is crucial for understanding the solubility and partitioning behavior of the compound.

Understanding Conformational Landscapes and Dynamics

The conformational flexibility of the amino group in this compound can be explored using MD simulations. By simulating the molecule over time, it is possible to map its conformational landscape and identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

For derivatives of this compound with flexible side chains, MD simulations can provide detailed insights into the accessible conformations and their relative populations, which is essential for rational drug design.

Applications and Advanced Research Directions for 3,4 Dichloro 5 Fluoroaniline Derivatives

Pharmaceutical Intermediate Research and Drug Development

Derivatives of 3,4-dichloro-5-fluoroaniline are instrumental in the development of new therapeutic agents. Their structural features allow for their incorporation into complex molecular architectures, leading to the synthesis of novel active pharmaceutical ingredients (APIs) with diverse pharmacological activities.

Role as a Building Block in Complex Pharmaceutical Molecules

The halogenated aniline (B41778) scaffold of this compound derivatives serves as a foundational component in the multi-step synthesis of complex pharmaceutical molecules. The presence of multiple reaction sites on the aromatic ring allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. A structurally similar compound, 3,4-dichloro-2-fluoroaniline (B1304072), highlights the importance of such intermediates. Its chemical structure, with strategically positioned halogen atoms and an amine group, makes it an ideal precursor for synthesizing compounds with precise biological activity. This underscores the strategic importance of dichlorofluoroaniline derivatives in the development of targeted therapies. nbinno.com The quality and consistency of these intermediates are critical for the efficiency and success of drug development programs. nbinno.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of active pharmaceutical ingredients often involves complex and multi-step processes where versatile intermediates are crucial. nbinno.com Halogenated anilines, including derivatives of this compound, are valuable in this regard. For instance, the related compound 3-chloro-5-fluoroaniline (B1302006) is extensively used to synthesize APIs. ossila.com This aniline derivative can be readily incorporated into larger molecular scaffolds through reactions such as reductive amination and nucleophilic substitution. ossila.com The presence of chlorine and fluorine substituents also allows for further functionalization through methods like palladium-catalyzed carbon-carbon coupling. ossila.com

| Reaction Type | Utility in API Synthesis | Example Intermediate |

| Reductive Amination | Incorporation into molecular scaffolds | 3-Chloro-5-fluoroaniline |

| Nucleophilic Substitution | Building complex molecules | 3-Chloro-5-fluoroaniline |

| Palladium-Catalyzed Coupling | Further functionalization | 3-Chloro-5-fluoroaniline |

Development of Antiviral Compounds (e.g., targeting Influenza A H1N1 virus)

Research has demonstrated the utility of dichlorofluoroaniline derivatives in the development of antiviral agents. Specifically, the related compound 3-chloro-5-fluoroaniline is utilized in the synthesis of antiviral compounds that target the influenza A H1N1 virus. ossila.com The development of new antiviral drugs is a continuous effort in response to the evolution of viral strains and the emergence of new viral threats. The synthesis of novel compounds using versatile intermediates like dichlorofluoroaniline derivatives is a key strategy in this field.

Research into Anticancer Agents and Other Therapeutic Compounds

In the field of oncology, derivatives of dichlorofluoroaniline have shown significant promise. The closely related intermediate, 3,4-dichloro-2-fluoroaniline, serves as a crucial building block in the synthesis of poziotinib, a drug that targets specific cellular pathways implicated in cancer growth. nbinno.com The development of targeted therapies that offer greater efficacy and fewer side effects is a major goal in modern medicine, and specialized chemical intermediates play a pivotal role in achieving this. nbinno.com The synthesis of such anticancer agents often involves intricate, multi-step processes where the structural foundation provided by these intermediates is essential. nbinno.com

| Therapeutic Area | Application of Dichlorofluoroaniline Derivatives | Example Drug/Intermediate |

| Oncology | Building block for targeted therapies | 3,4-Dichloro-2-fluoroaniline for Poziotinib |

| Antiviral | Synthesis of antiviral compounds | 3-Chloro-5-fluoroaniline for Influenza A H1N1 inhibitors |

| Inflammation | Synthesis of receptor agonists | 3-Chloro-5-fluoroaniline for Glucocorticoid Receptor Agonists |

Synthesis of Glucocorticoid Receptor Agonists for Inflammation Treatment

Derivatives of dichlorofluoroaniline are also involved in the synthesis of compounds targeting inflammatory conditions. The related compound 3-chloro-5-fluoroaniline is used in the synthesis of glucocorticoid receptor agonists for the treatment of inflammation. ossila.com The synthesis of a tetrahydroquinoline-based glucocorticoid receptor agonist, for example, begins with the reaction of 3-chloro-5-fluoroaniline with acetone (B3395972) and iodine in a Skraup reaction. ossila.com This demonstrates the utility of this class of compounds in creating molecules that can modulate key biological pathways involved in inflammation.

Agrochemical Research and Development

Intermediate in the Synthesis of Herbicides and Pesticides

This compound serves as a crucial building block in the synthesis of various agrochemicals. Its unique substitution pattern, featuring chlorine and fluorine atoms on the aniline ring, allows for the creation of complex molecules with potent biological activity. This compound is a key intermediate in the production of a range of herbicides and pesticides designed to enhance crop protection and improve agricultural yields. The presence of halogen atoms influences the molecule's reactivity and metabolic stability, which are critical factors in the design of effective and persistent agrochemicals.

The derivatives of 3,4-dichloroaniline (B118046) are primary metabolites of widely used phenylurea herbicides and dicarboximide fungicides. mdpi.com These derivatives are often more toxic and persistent in the environment than their parent compounds, making their study and monitoring essential. mdpi.com The synthesis of advanced pesticides often involves incorporating fluorine-containing motifs to modulate the physicochemical properties of the final product, such as metabolic stability and biomolecular affinity. semanticscholar.org

Contribution to Crop Protection and Yield Enhancement

The development of novel pesticides from intermediates like this compound is driven by the need for products with improved efficacy and better environmental profiles. bohrium.com Innovations in this field are crucial as the agricultural industry faces challenges from increasing food demand, pest resistance, and stricter regulations. nih.gov The strategic incorporation of fluorine atoms, a key feature of this compound, is a prominent method for enhancing the biological activity and selectivity of crop protection agents. semanticscholar.orgbohrium.com

Specific Applications in Fungicide Development (e.g., Bixafen Production)

A notable application of this compound derivatives is in the synthesis of the fungicide Bixafen. Bixafen is an aromatic amide that is effective against a range of fungal diseases in cereals, including those resistant to strobilurin fungicides. herts.ac.uknih.gov It functions as a succinate (B1194679) dehydrogenase (quinone) inhibitor, disrupting the fungal metabolic process. herts.ac.uknih.gov

The synthesis of Bixafen involves the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 3',4'-dichloro-5-fluorobiphenyl-2-amine. nih.gov This latter compound is derived from this compound, highlighting the critical role of this intermediate in the production of this high-performance fungicide.

Materials Science and Specialty Chemicals

Utilization in the Production of Dyes and Pigments

Halogenated anilines, including compounds structurally related to this compound, are used as intermediates in the synthesis of dyes and pigments. chemicalbook.com The manufacturing process for organic dyes and pigments often involves introducing various substituents onto aromatic rings to create a wide range of colors and properties. epa.gov Dichloroaniline derivatives, for instance, are precursors to azo dyes, which have extensive applications in textiles and paints. chemicalbook.comepa.gov The specific combination of chlorine and fluorine atoms in this compound can be leveraged to produce specialty dyes with desired characteristics such as enhanced stability and specific color profiles. The synthesis of bifunctional azo reactive dyes often incorporates aromatic diamine moieties, which can be derived from aniline precursors, to improve fixation efficiency on fabrics. mjbas.com

Role in the Synthesis of Specialty Materials

The unique electronic and structural properties imparted by the chlorine and fluorine substituents make this compound a valuable precursor for specialty materials. Its derivatives can be incorporated into polymers and other advanced materials to enhance properties such as thermal stability, chemical resistance, and optical performance. The development of novel applications for such specialized chemical intermediates is an ongoing area of research. datainsightsmarket.com

Environmental Fate and Degradation Studies

The environmental persistence and degradation of halogenated anilines are of significant interest due to their widespread use as precursors for agrochemicals. 3,4-dichloroaniline (3,4-DCA), a closely related compound, is a major metabolite of phenylurea herbicides and is known for its toxicity and recalcitrance in the environment. mdpi.com

Research has shown that certain microorganisms can degrade dichloroanilines. For example, Pseudomonas fluorescens 26-K has been shown to degrade 3,4-DCA under aerobic conditions. nih.govresearchgate.net The degradation rate is influenced by factors such as the presence of other carbon sources. nih.govresearchgate.net In one study, the presence of glucose allowed the strain to degrade 170 mg/L of 3,4-DCA within 2-3 days. nih.gov The degradation pathway for 3,4-DCA by this bacterium is suggested to involve dehalogenation and hydroxylation of the aromatic ring. nih.gov

Similarly, Acinetobacter soli strain GFJ2, isolated from herbicide-contaminated soil, can also degrade 3,4-DCA. mdpi.com This strain is believed to degrade 3,4-DCA to 4-chloroaniline (B138754) through a dechlorination reaction, which is then further broken down. mdpi.com

Non-biological degradation methods have also been explored. A study using a dielectric barrier discharge plasma reactor demonstrated the degradation of aqueous 3,4-DCA. nih.gov The degradation efficiency was influenced by factors like power intensity and pH, with several intermediates identified, leading to the proposal of a possible mineralization pathway. nih.gov

| Degradation Study | Organism/Method | Conditions | Key Findings |

| Biodegradation | Pseudomonas fluorescens 26-K | Aerobic, with and without glucose | Degraded 170 mg/L of 3,4-DCA in 2-3 days with glucose. Slower degradation without a cosubstrate. nih.gov |

| Biodegradation | Acinetobacter soli GFJ2 | Aerobic | Capable of degrading 3,4-DCA, potentially via dechlorination to 4-chloroaniline. mdpi.com |

| Advanced Oxidation | Dielectric Barrier Discharge Plasma | Aqueous solution | Degradation efficiency increased with power intensity and in acidic conditions. Several intermediates were identified. nih.gov |

Bioremediation and Microbial Degradation Pathways of Halogenated Anilines

Halogenated anilines are recognized as environmental pollutants due to their widespread use in manufacturing and agriculture. nih.govnih.gov Their persistence and potential toxicity necessitate the development of effective bioremediation strategies. nih.govmdpi.com Microorganisms have evolved diverse metabolic pathways to degrade these compounds, offering a cost-effective and environmentally friendly approach for their removal. mdpi.com

The biodegradation of halogenated anilines can proceed through several pathways, primarily initiated by oxidative or reductive dehalogenation. For instance, the degradation of 2,4-dichloroaniline (B164938) often begins with the removal of a chlorine atom to form a more readily degradable monochlorinated aniline. Another key step involves oxidative deamination, converting the chloroaniline to a chlorocatechol, which then enters a modified ortho-cleavage pathway for ring fission. oup.com

In the case of 3,4-dichloroaniline (3,4-DCA), a compound structurally similar to this compound, proposed degradation pathways include:

Dechlorination: One or both chlorine atoms are removed, leading to the formation of 4-chloroaniline or aniline, respectively, which are then further metabolized. mdpi.com

Hydroxylation and Dehydrogenation: The initial steps can involve conversion to 4,5-dichlorocatechol. mdpi.com

Fungal Metabolism: Fungi such as Aspergillus niger and Fusarium sp. can degrade 3,4-DCA through oxidation, N-acetylation, and polymerization reactions. nih.gov

Similarly, fluoroanilines are also subject to microbial degradation. Studies on Pseudomonas fluorescens have shown that it can degrade 3,4-difluoroaniline (B56902), a process accompanied by intensive defluorination. nih.govresearchgate.net The specific pathway often depends on the microbial strain and the environmental conditions.

Identification and Characterization of Degradation Gene Clusters

The microbial breakdown of anilines and their halogenated derivatives is orchestrated by specific sets of genes organized into clusters. These gene clusters encode the enzymatic machinery required for the complete mineralization of the aromatic ring. mdpi.com

Several key gene clusters involved in aniline degradation have been identified:

dcd Gene Cluster: In Acinetobacter soli GFJ2, a gene cluster comprising dcdA, dcdB, and dcdC is responsible for the degradation of 3,4-dichloroaniline. These genes encode a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively, and work together to convert 3,4-DCA to 4,5-dichlorocatechol. mdpi.com